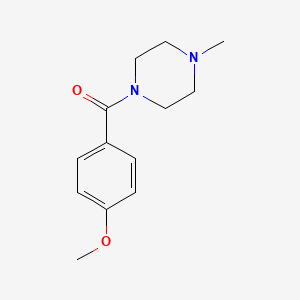
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine, also known as 4,4-DM-1-TA, is an organic compound used in various scientific applications. It is a derivative of the amine group, and has been used in a variety of research applications, including organic synthesis, drug discovery, and biochemistry. The compound is an important intermediate in the synthesis of various compounds, and has been used in a variety of research applications.
Applications De Recherche Scientifique
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of various compounds, including drugs and other organic compounds. It has also been used in drug discovery, as it can be used to synthesize various compounds that can be used to study the mechanism of action of various drugs. Additionally, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been used in biochemistry research, as it can be used to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Additionally, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been found to inhibit the enzyme phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. Additionally, it has been found to inhibit the formation of new blood vessels in tumors, which can lead to the suppression of tumor growth. Furthermore, 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine has been found to inhibit the release of inflammatory cytokines, which can lead to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is also toxic and should be handled with caution in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine in scientific research. One potential direction is the use of the compound in drug discovery, as it has the potential to be used to synthesize various compounds that can be used to study the mechanism of action of various drugs. Additionally, the compound could be used in biochemistry research, as it could be used to study the biochemical and physiological effects of various compounds. Finally, the compound could be used in organic synthesis, as it could be used as a starting material for the synthesis of various compounds, including drugs and other organic compounds.
Méthodes De Synthèse
4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methyl-1-pentanamine with 1-chloro-2-methyl-3-triazole in aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine. Another method involves the reaction of 4-methyl-1-pentanamine with 1-chloro-2-methyl-3-triazole in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 4,4-dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine.
Propriétés
IUPAC Name |
4,4-dimethyl-1-(2H-triazol-4-yl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-9(2,3)5-4-7(10)8-6-11-13-12-8/h6-7H,4-5,10H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDGIQDIGHICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C1=NNN=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-(1H-1,2,3-triazol-4-yl)pentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)


![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)


![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)

